
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" is a chemical entity that appears to be related to a class of compounds with potential antiallergic and antiproliferative activities. The related compounds discussed in the provided papers include various benzamide and carboxamide derivatives with tetrazole rings and fluorophenyl groups, which have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which was prepared by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized intermediate . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation of dimethylamine with a carboxylic acid intermediate, which was itself prepared through cyclization and saponification steps . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of amination, cyclization, and condensation reactions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as X-ray crystallography, IR spectroscopy, and 1H-NMR spectroscopy . For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques would be essential in determining the molecular structure of "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" and understanding its conformation and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to interact with biological targets, such as inhibiting the proliferation of cancer cell lines . Additionally, some benzamide derivatives have been shown to exhibit colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . These findings suggest that the compound may also exhibit specific chemical reactivity, potentially in biological systems or as a sensor, which would be an important area of study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and the presence of specific functional groups, can influence their biological activity. For example, the antiallergic activity of some benzamide derivatives was found to be related to their physicochemical properties, and quantitative structure-activity relationships were established to direct the synthesis of potent derivatives . The analysis of "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" would involve a similar examination of its physicochemical properties to understand its potential as a pharmacologically active compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis and analytical characterization of compounds with structures similar to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, highlighting the importance of accurate identification and differentiation of isomers in the development of research chemicals. For instance, McLaughlin et al. (2016) detailed the synthesis, characterization, and differentiation of isomers of a compound closely related to the target molecule, underscoring the potential mislabeling of research chemicals and the necessity for rigorous analytical methods to ensure correct identification McLaughlin et al., 2016.
Metabolic and Stability Studies
The metabolism and stability of synthetic cannabinoids resembling N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide have been studied, providing insights into their pharmacokinetics and potential biotransformation products. Franz et al. (2017) investigated the in vitro metabolism and thermal stability of a similar synthetic cannabinoid, offering a foundation for understanding how these compounds are metabolized in the body and their stability under various conditions Franz et al., 2017.
Receptor Binding and Imaging Agents
The development of fluorine-18-labeled compounds for receptor imaging showcases the application of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide analogs in neuroimaging and receptor binding studies. Lang et al. (1999) synthesized fluorinated derivatives for serotonin 1A receptor imaging, contributing to the understanding of receptor distribution and function in neuropsychiatric disorders Lang et al., 1999.
Eigenschaften
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O/c13-9-2-1-3-10(6-9)18-11(15-16-17-18)7-14-12(19)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUJRZCQZSOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)
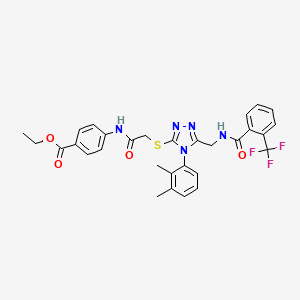
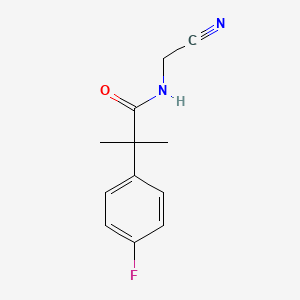
![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)
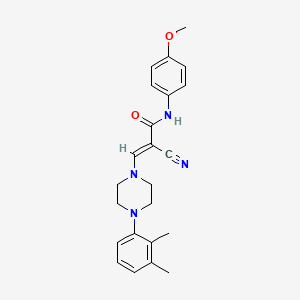
![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)

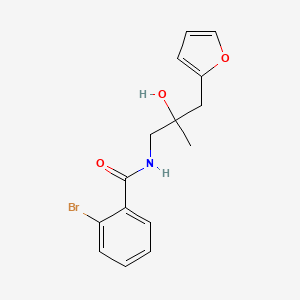
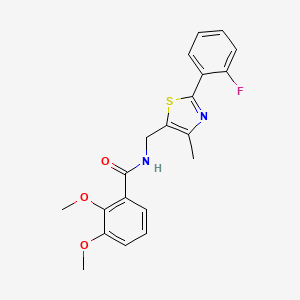
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)